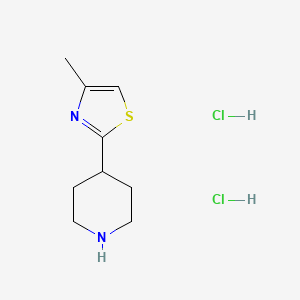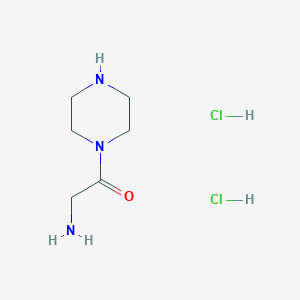![molecular formula C12H13F3O B1520803 3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one CAS No. 1184224-97-2](/img/structure/B1520803.png)
3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one
Overview
Description
“3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one” is a chemical compound with the CAS Number: 1184224-97-2 . It has a molecular weight of 230.23 . The IUPAC name for this compound is 3-methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone .
Molecular Structure Analysis
The InChI code for “3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one” is 1S/C12H13F3O/c1-8(2)6-11(16)9-4-3-5-10(7-9)12(13,14)15/h3-5,7-8H,6H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one” is a liquid at room temperature .
Scientific Research Applications
1. Synthesis of Tricyclic Indenopyrazole
- Summary of Application: This compound is used in the synthesis of a new tricyclic, trifluoromethylated indenopyrazole . Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
- Methods of Application: The synthesis involves an acid-catalyzed reaction between 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . The yield of this isomeric pyrazole ranged from 4–24% .
2. Key Structural Motif in Agrochemical and Pharmaceutical Ingredients
- Summary of Application: Trifluoromethylpyridines (TFMP), which can be derived from this compound, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
3. Preparation of Drug Candidates
- Summary of Application: This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
4. Synthesis of Fluorinated Fused-Ring Pyrazoles
- Summary of Application: This compound is used in the synthesis of fluorinated fused-ring pyrazoles . These pyrazoles have potential applications in the agrochemical and medicinal chemistry industries .
- Methods of Application: The synthesis involves an acid-catalyzed reaction between 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . The yield of this isomeric pyrazole ranged from 4–24% .
5. Key Structural Motif in Functional Materials
- Summary of Application: Trifluoromethylpyridines (TFMP), which can be derived from this compound, are used as a key structural motif in functional materials .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of TFMP derivatives . It is expected that many novel applications of TFMP will be discovered in the future .
6. Preparation of Hindered Amine Motifs
- Summary of Application: This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
7. Synthesis of Fluorinated Fused-Ring Pyrazoles
- Summary of Application: This compound is used in the synthesis of fluorinated fused-ring pyrazoles . These pyrazoles have potential applications in the agrochemical and medicinal chemistry industries .
- Methods of Application: The synthesis involves an acid-catalyzed reaction between 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . The yield of this isomeric pyrazole ranged from 4–24% .
8. Key Structural Motif in Functional Materials
- Summary of Application: Trifluoromethylpyridines (TFMP), which can be derived from this compound, are used as a key structural motif in functional materials .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to contribute to the biological activities of TFMP derivatives . It is expected that many novel applications of TFMP will be discovered in the future .
9. Preparation of Hindered Amine Motifs
- Summary of Application: This hindered amine provides a chemically differentiated building block for organic synthesis and medicinal chemistry, specifically for preparation of drug candidates containing hindered amine motifs .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The specific results or outcomes were not detailed in the source .
Safety And Hazards
Future Directions
The future directions for “3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one” could involve further exploration of its synthesis, reactivity, and potential applications. Trifluoromethyl groups are often used in medicinal chemistry to enhance biological activity and increase chemical or metabolic stability , suggesting potential avenues for future research.
properties
IUPAC Name |
3-methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-8(2)6-11(16)9-4-3-5-10(7-9)12(13,14)15/h3-5,7-8H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJMKJLTHQZXOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233702 | |
| Record name | 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[3-(trifluoromethyl)phenyl]butan-1-one | |
CAS RN |
1184224-97-2 | |
| Record name | 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184224-97-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-1-[3-(trifluoromethyl)phenyl]-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



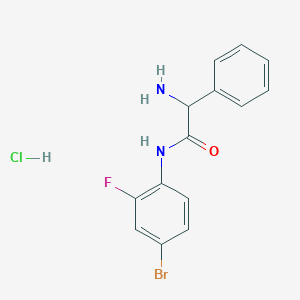
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)
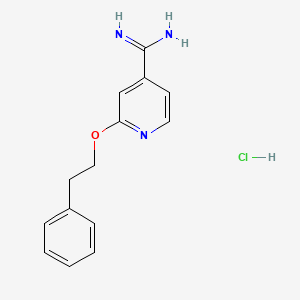
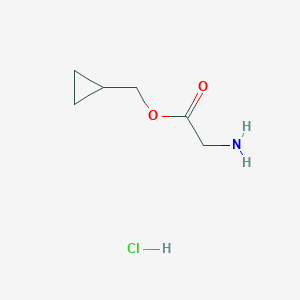
![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)
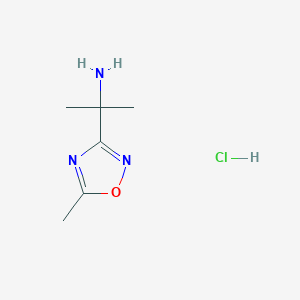
![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)
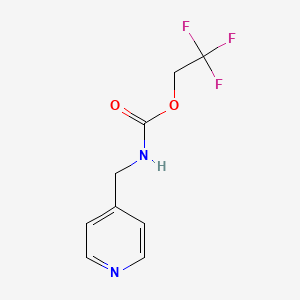
![3-[5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]propanoic acid](/img/structure/B1520733.png)
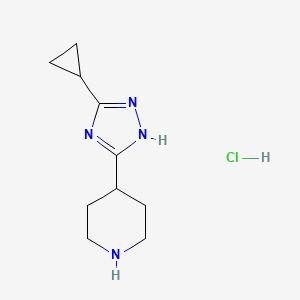
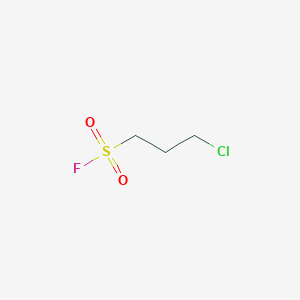
![Tert-butyl 2-{[(2-aminophenyl)carbonyloxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B1520739.png)
